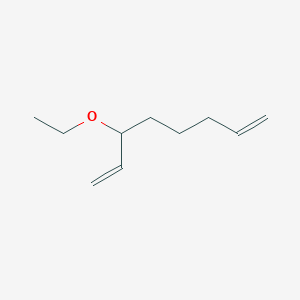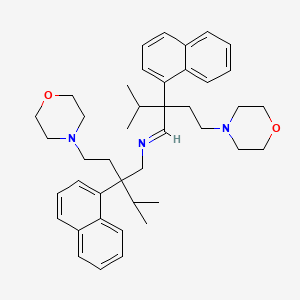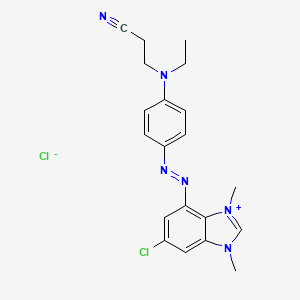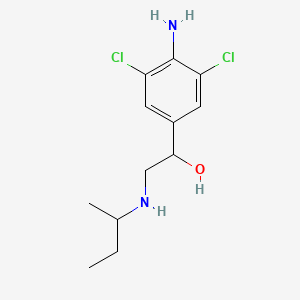
4-Amino-3,5-dichloro-alpha-(((1-methylpropyl)amino)methyl)benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,5-dichloro-alpha-(((1-methylpropyl)amino)methyl)benzenemethanol is a chemical compound known for its applications in various fields, including medicine and organic synthesis. It is commonly referred to as Clenbuterol in the pharmaceutical industry .
Preparation Methods
The synthesis of 4-Amino-3,5-dichloro-alpha-(((1-methylpropyl)amino)methyl)benzenemethanol involves several steps:
Reduction: The precursor compound, 4-amino-3,5-dichloroacetophenone, is reduced using a reducing agent such as sodium borohydride.
Chlorination and Bromination: The reduced compound undergoes chlorination and bromination to introduce the necessary halogen atoms.
Condensation: The halogenated intermediate is then condensed with 1-methylpropylamine.
Reduction: The final step involves another reduction to yield the target compound.
Chemical Reactions Analysis
4-Amino-3,5-dichloro-alpha-(((1-methylpropyl)amino)methyl)benzenemethanol undergoes various chemical reactions:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicine: It is used as a bronchodilator for treating respiratory conditions like asthma.
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.
Biochemistry: It is used in studies involving β2-adrenergic receptors.
Mechanism of Action
4-Amino-3,5-dichloro-alpha-(((1-methylpropyl)amino)methyl)benzenemethanol acts as a β2-adrenergic receptor agonist. It binds to these receptors, leading to the activation of adenylate cyclase, which increases the levels of cyclic AMP (cAMP). This results in the relaxation of smooth muscles, particularly in the bronchi, making it effective as a bronchodilator .
Comparison with Similar Compounds
Similar compounds include:
Clenbuterol: Known for its bronchodilator properties.
Salbutamol: Another β2-adrenergic receptor agonist used for similar medical applications.
Terbutaline: Used for treating asthma and other respiratory conditions.
4-Amino-3,5-dichloro-alpha-(((1-methylpropyl)amino)methyl)benzenemethanol is unique due to its specific molecular structure, which provides a distinct profile of activity and stability compared to other similar compounds.
Properties
CAS No. |
38339-15-0 |
|---|---|
Molecular Formula |
C12H18Cl2N2O |
Molecular Weight |
277.19 g/mol |
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(butan-2-ylamino)ethanol |
InChI |
InChI=1S/C12H18Cl2N2O/c1-3-7(2)16-6-11(17)8-4-9(13)12(15)10(14)5-8/h4-5,7,11,16-17H,3,6,15H2,1-2H3 |
InChI Key |
KWXMOWUQCHEWJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


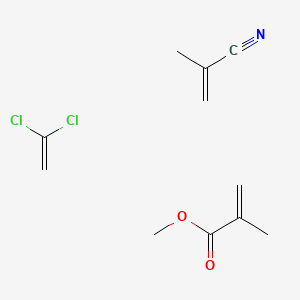
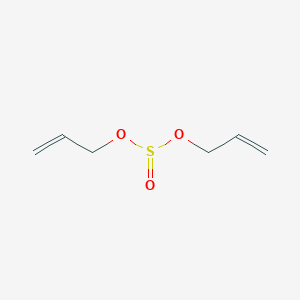
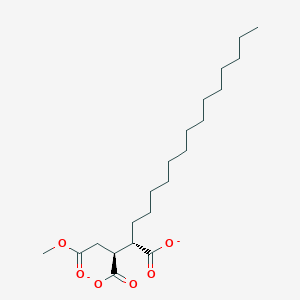


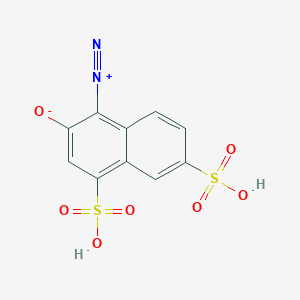
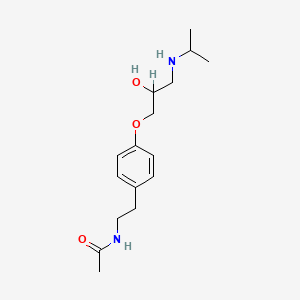
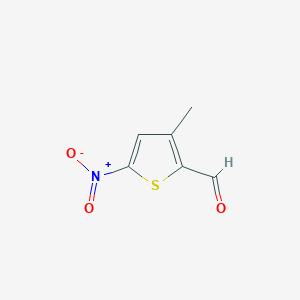

![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
